Stearic acid, ester with pentaerythritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stearic acid, ester with pentaerythritol typically involves the esterification of pentaerythritol with stearic acid. This reaction can be catalyzed by various catalysts, including p-toluenesulfonic acid and zinc oxide . The reaction is carried out under controlled conditions, often involving heating and the removal of water through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetrastearate involves similar esterification processes but on a larger scale. The use of solid catalysts like zinc oxide is common, and the reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Stearic acid, ester with pentaerythritol primarily undergoes esterification reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other ester groups .
Common Reagents and Conditions: Common reagents used in the esterification process include pentaerythritol, stearic acid, and catalysts such as p-toluenesulfonic acid and zinc oxide . The reaction conditions typically involve heating and the use of solvents like toluene to facilitate the removal of water .
Major Products Formed: The major product formed from the esterification of pentaerythritol with stearic acid is pentaerythritol tetrastearate. This compound is characterized by its high purity and stability .
Scientific Research Applications
Stearic acid, ester with pentaerythritol has a wide range of applications in scientific research and industry. It is used as a lubricant in the production of plastics and rubber, as a stabilizer in the formulation of polyvinyl chloride, and as a release agent in various manufacturing processes . Additionally, it is utilized in the cosmetics industry as an emollient and viscosity regulator .
Mechanism of Action
The mechanism of action of stearic acid, ester with pentaerythritol involves its ability to form a stable ester linkage between the stearic acid and pentaerythritol molecules. This ester linkage imparts the compound with its unique properties, such as its lubricating and stabilizing effects .
Comparison with Similar Compounds
Similar Compounds:
- Pentaerythritol tetraoleate
- Pentaerythritol tetraisostearate
- Trimethylolpropane triisostearate
Uniqueness: Compared to similar compounds, stearic acid, ester with pentaerythritol is unique due to its high melting point and stability. It is particularly valued for its use in high-temperature applications and its ability to provide excellent lubrication and stabilization properties .
Properties
CAS No. |
8045-34-9 |
---|---|
Molecular Formula |
C23H48O6 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2 |
InChI Key |
WSEFPKKOUNRCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.